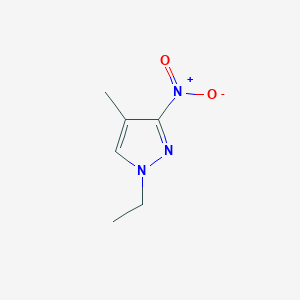

1-ethyl-4-methyl-3-nitro-1H-pyrazole

Beschreibung

1-Ethyl-4-methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group at position 3, an ethyl group at position 1, and a methyl group at position 2. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The nitro group in this compound enhances electrophilic reactivity, making it a key intermediate in further functionalization reactions, such as reductions to amines or participation in cycloadditions .

Eigenschaften

Molekularformel |

C6H9N3O2 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

1-ethyl-4-methyl-3-nitropyrazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-5(2)6(7-8)9(10)11/h4H,3H2,1-2H3 |

InChI-Schlüssel |

SKQRUQCNVNHDDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-ethyl-4-methyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

1-Ethyl-4-methyl-3-nitro-1H-pyrazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Natriummethoxid ersetzt werden kann.

Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure, Wasserstoffgas, Palladium auf Kohlenstoff und Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-methyl-3-nitro-1H-pyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und als Ligand in der Koordinationschemie eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-4-methyl-3-nitro-1H-pyrazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren. Diese Interaktionen können zur Hemmung von Enzymen oder zur Störung zellulärer Prozesse führen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Wirkmechanismus

The mechanism of action of 1-ethyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 1-ethyl-4-methyl-3-nitro-1H-pyrazole becomes evident when compared to analogous pyrazole derivatives. Below is a systematic analysis of its distinguishing features relative to other nitro-substituted pyrazoles and hybrids:

Substituent Position and Electronic Effects

- Nitro Group Position : The nitro group at position 3 in the target compound contrasts with derivatives like 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide (), where the nitro occupies position 3. Positional differences significantly alter electronic distribution, affecting reactivity in substitution or coupling reactions. For example, nitro at position 4 may stabilize adjacent carboxamide groups through resonance, while nitro at position 3 in the target compound could enhance electrophilicity at position 5 for further functionalization .

- Comparison with Triazole-Pyrazole Hybrids : Compounds such as 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole () feature nitro groups on pendant aryl rings rather than the pyrazole core. This design shifts the electron-withdrawing effects away from the heterocycle, reducing pyrazole ring activation compared to the target compound .

Functional Group Diversity

- Trifluoromethyl and Benzyl Groups : The compound 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole () incorporates a trifluoromethyl group at position 3 and a benzyl substituent. The trifluoromethyl group increases lipophilicity and metabolic stability, which is absent in the target compound. This makes the derivative more suited for biological applications, such as GLUT1 inhibition, due to enhanced membrane permeability .

- Carboxamide Derivatives : The patent compound in includes a carboxamide group at position 5, enabling hydrogen bonding interactions critical for target binding in drug discovery. In contrast, the target compound’s simpler alkyl substituents (ethyl and methyl) prioritize synthetic accessibility over specific biorecognition .

Comparative Data Table

Biologische Aktivität

1-Ethyl-4-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound's unique structure, featuring an ethyl group at position 1, a methyl group at position 4, and a nitro group at position 3 of the pyrazole ring, contributes to its potential therapeutic applications. Research has indicated that this compound may exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for 1-ethyl-4-methyl-3-nitro-1H-pyrazole is . The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups allows for versatile interactions in chemical and biological contexts.

Biological Activity Overview

Research highlights several key biological activities associated with 1-ethyl-4-methyl-3-nitro-1H-pyrazole:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. The mechanism is believed to involve the interaction of the nitro group with biological macromolecules, leading to cytotoxic effects on microbial cells.

- Antifungal Properties : Similar to its antibacterial effects, 1-ethyl-4-methyl-3-nitro-1H-pyrazole has been evaluated for antifungal activity. The specific pathways and targets within fungal cells remain an area of ongoing research.

- Anti-inflammatory Effects : The compound has been explored for its potential in reducing inflammation. This activity may be linked to its ability to inhibit key inflammatory pathways or enzymes .

- Anticancer Potential : Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation. Its role as a selective inhibitor of protein kinases could be crucial in developing targeted cancer therapies .

The biological effects of 1-ethyl-4-methyl-3-nitro-1H-pyrazole can be attributed to its structural characteristics:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with various molecular targets within cells.

- Hydrogen Bonding : The compound can form hydrogen bonds with cellular components, influencing their biological functions.

- Cytotoxicity : The interaction with DNA and proteins may lead to cytotoxic effects, particularly in microbial and cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of 1-ethyl-4-methyl-3-nitro-1H-pyrazole:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-4-chloro-3-nitro-1H-pyrazole | Chlorine substituent instead of methyl | Different reactivity due to chlorine's electronegativity |

| 1-Ethyl-4-bromo-3-nitro-1H-pyrazole | Bromine substituent instead of methyl | Enhanced reactivity compared to chlorine |

| 1-Ethyl-4-amino-3-nitro-1H-pyrazole | Amino group instead of nitro | Potentially different biological activity profile |

Case Studies

Several case studies have investigated the efficacy of 1-ethyl-4-methyl-3-nitro-1H-pyrazole in various applications:

- Antimicrobial Efficacy : A study reported the compound's effectiveness against resistant strains of bacteria, indicating its potential as a novel antibiotic agent .

- Anticancer Activity : In vitro studies demonstrated that this pyrazole derivative significantly inhibited the growth of melanoma and cervical cancer cells, suggesting its role as a promising anticancer agent .

- Inflammation Models : Animal models have shown reduced inflammatory markers following treatment with 1-ethyl-4-methyl-3-nitro-1H-pyrazole, supporting its anti-inflammatory claims .

Q & A

Q. Advanced

- Containment : Use gloveboxes or fume hoods for handling volatile nitrating agents (e.g., acetyl nitrate) .

- Intermediate quenching : Neutralize reactive byproducts (e.g., dilute NaOH for acidic residues).

- Waste management : Segregate nitro-containing waste for professional disposal to avoid environmental contamination .

Which purification methods are most effective for isolating 1-ethyl-4-methyl-3-nitro-1H-pyrazole?

Q. Basic

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitro-pyrazoles from polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, particularly for intermediates with low solubility .

How can competing reaction pathways in pyrazole hybrid synthesis be identified and suppressed?

Q. Advanced

- Byproduct analysis : LC-MS or GC-MS detects undesired adducts (e.g., dimerization products).

- Reagent modulation : Reducing copper catalyst loading from 10 mol% to 5 mol% decreases homocoupling of alkynes .

- Temperature control : Lowering reaction temperatures (<40°C) slows competing nucleophilic attacks in nitro-group activation .

What role do catalysts like copper sulfate play in pyrazole synthesis?

Basic

Copper(I) catalysts enable azide-alkyne cycloaddition (CuAAC) by stabilizing transition states, accelerating triazole formation. Ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity and suppressing oxidative side reactions .

How do substituents influence the electronic structure and reactivity of nitro-pyrazoles?

Advanced

Electron-withdrawing groups (e.g., nitro) deactivate the pyrazole ring, directing electrophilic substitutions to meta positions. Methyl/ethyl groups enhance steric hindrance, altering reaction kinetics. Spectroscopic shifts in -NMR and Hammett parameters quantify these effects, as seen in substituted pyrazole-carboxylates .

How does X-ray crystallography resolve ambiguities in pyrazole derivative structures?

Advanced

X-ray analysis unambiguously assigns regiochemistry (e.g., nitro-group orientation at C3 vs. C5) and confirms hydrogen-bonding networks. For example, crystal structures of ethyl pyrazole-carboxylates reveal planar geometries and intermolecular interactions critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.